Cas no 74598-11-1 (Ethyl thieno[3,2-d]isothiazole-5-carboxylate)
![Ethyl thieno[3,2-d]isothiazole-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/74598-11-1x500.png)
Ethyl thieno[3,2-d]isothiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl thieno[3,2-d]isothiazole-5-carboxylate
- Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate
- Thieno[3,2-d]isothiazole-5-carboxylic acid ethyl ester
- AK102610
- ANW-61974
- CTK8B9081
- ethyl thieno< 3,2-d> isothiazole-5-carboxylate
- KB-51674
- AMY36676
- 74598-11-1
- Ethylthieno[3,2-d]isothiazole-5-carboxylate
- DTXSID60504190
- FT-0719667
- DB-074856
-
- MDL: MFCD19053226
- インチ: InChI=1S/C8H7NO2S2/c1-2-11-7(10)6-3-5-4-9-13-8(5)12-6/h3-4H,2H2,1H3
- InChIKey: KQHGNHXOPGUKNG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(S1)SN=C2
計算された属性
- せいみつぶんしりょう: 212.99191
- どういたいしつりょう: 212.99182081g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 39.19
Ethyl thieno[3,2-d]isothiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059003262-1g |
Ethyl thieno[3,2-d]isothiazole-5-carboxylate |
74598-11-1 | 95% | 1g |
$1795.78 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634506-1g |
Ethyl thieno[3,2-d]isothiazole-5-carboxylate |
74598-11-1 | 98% | 1g |
¥26565.00 | 2024-07-28 | |
Chemenu | CM190386-1g |
ethyl thieno[3,2-d]isothiazole-5-carboxylate |
74598-11-1 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A059003262-5g |
Ethyl thieno[3,2-d]isothiazole-5-carboxylate |
74598-11-1 | 95% | 5g |
$5350.00 | 2023-09-01 |
Ethyl thieno[3,2-d]isothiazole-5-carboxylate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Ethyl thieno[3,2-d]isothiazole-5-carboxylateに関する追加情報
Comprehensive Guide to Ethyl thieno[3,2-d]isothiazole-5-carboxylate (CAS No. 74598-11-1): Properties, Applications, and Market Insights
Ethyl thieno[3,2-d]isothiazole-5-carboxylate (CAS No. 74598-11-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thieno-isothiazole derivative is known for its unique structural features, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.
The molecular structure of Ethyl thieno[3,2-d]isothiazole-5-carboxylate combines a thiophene ring fused with an isothiazole moiety, which contributes to its electronic and steric properties. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations. The ethyl carboxylate group further increases its solubility in organic solvents, facilitating its use in synthetic chemistry.
One of the most searched questions about Ethyl thieno[3,2-d]isothiazole-5-carboxylate is its role in medicinal chemistry. Recent studies highlight its potential as a precursor for antimicrobial and anti-inflammatory agents. The compound's ability to interact with biological targets has made it a subject of interest in the development of new therapeutic drugs. Additionally, its heterocyclic framework is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors.
From a market perspective, the demand for Ethyl thieno[3,2-d]isothiazole-5-carboxylate is rising, particularly in regions with strong pharmaceutical and agrochemical industries. Companies specializing in fine chemicals and custom synthesis are actively supplying this compound to research institutions and industrial laboratories. Its CAS number 74598-11-1 is frequently referenced in procurement databases, indicating its commercial relevance.
Another trending topic related to this compound is its synthetic methodology. Researchers are optimizing routes to produce Ethyl thieno[3,2-d]isothiazole-5-carboxylate with higher yields and purity. Green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, are being investigated to reduce environmental impact. These advancements align with the growing emphasis on sustainable chemistry in academic and industrial settings.
In summary, Ethyl thieno[3,2-d]isothiazole-5-carboxylate (CAS No. 74598-11-1) is a multifaceted compound with promising applications in pharmaceuticals, agrochemicals, and material science. Its unique structural properties and reactivity make it a valuable asset in synthetic chemistry. As research continues to uncover new uses for this thieno-isothiazole derivative, its importance in scientific and industrial communities is expected to grow.
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